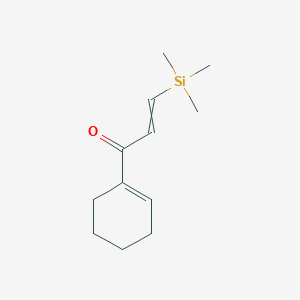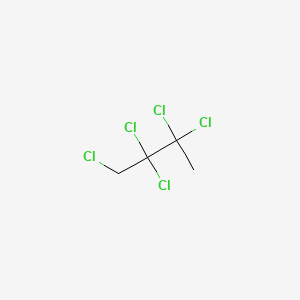
1,2,2,3,3-Pentachlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,3,3-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,2,2,3,3-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron or ultraviolet light to initiate the radical chlorination process. The reaction conditions include:
Temperature: Typically around 100-150°C.
Pressure: Atmospheric pressure is usually sufficient.
Catalyst: Iron or UV light to generate chlorine radicals.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where butane and chlorine gas are mixed and passed through a reaction chamber under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,2,2,3,3-Pentachlorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated butanol or butanoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Substitution: Formation of compounds like 1,2,2,3,3-pentachlorobutanol.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated butanol or butanoic acid derivatives.
科学研究应用
1,2,2,3,3-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound for studying the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a precursor for drug synthesis.
Industry: Used in the production of other chlorinated compounds and as an intermediate in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 1,2,2,3,3-Pentachlorobutane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, genotoxicity, and disruption of cellular signaling pathways.
相似化合物的比较
1,2,2,3,3-Pentachlorobutane can be compared with other similar chlorinated butane derivatives:
1,1,2,3,3-Pentachlorobutane: Similar structure but different chlorine atom arrangement, leading to different chemical properties and reactivity.
1,2,2,3,4-Pentachlorobutane: Another isomer with a different chlorine atom arrangement, affecting its physical and chemical properties.
1,1,1,3,3-Pentachlorobutane: Different substitution pattern, resulting in unique reactivity and applications.
属性
CAS 编号 |
83293-82-7 |
|---|---|
分子式 |
C4H5Cl5 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
1,2,2,3,3-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |
InChI 键 |
ZOCUIWZWEAZWHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CCl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
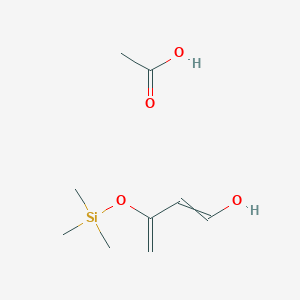
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)

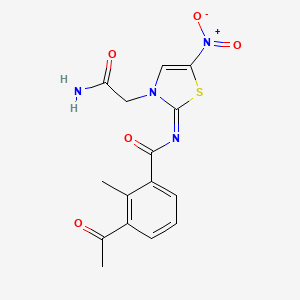
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14422976.png)

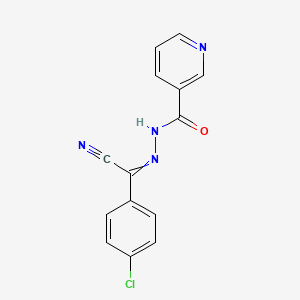
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

